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Compound of Interest

Compound Name: Hexyl propionate

Cat. No.: B1199626

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available
thermochemical data for hexyl propionate (CoH1s02). The information is curated for
professionals in research, scientific, and drug development fields, with a focus on clarity, and
practical application. This document summarizes key quantitative data, outlines detailed
experimental protocols for the determination of these properties, and provides a visual
representation of the experimental workflow.

Core Thermochemical Data

The following tables summarize the key thermochemical and physical properties of hexyl
propionate. The data is a compilation from various sources, including critically evaluated data
from the National Institute of Standards and Technology (NIST) and computational estimations.

Table 1: Enthalpy and Entropy Data for Hexyl Propionate
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Property Value Units Source/Method
Computational
Standard Enthalpy of
) (Joback group
Formation (gas, -473.89 kJ/mol o
contribution method)
298.15 K)

[1]

Heat of Vaporization _
. . 42.6 kJ/mol Experimental[1]
(at boiling point)

Heat of Fusion 21.85 kJ/mol Computational[1]

Table 2: Temperature-Dependent Thermochemical Data for Hexyl Propionate
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Heat Capacity at o

Temperature (K) Saturation Pressure Uy L B
(Liquid) (JImol-K) (kJ/mol)

220

240

260

280 - 47.9

298.15 293.4 46.2

300 294.4 46.0

320 305.8 411

340 317.2 42.2

360 328.6 0.2

380 340.0 381

400 351.4 35.9

420 362.8 _

440 374.2 31.2

460 385.6 286

Source: Critically evaluated data from the NIST/TRC Web Thermo Tables.[2] The data is based
on experimental measurements.[2]

Table 3: Physical Properties of Hexyl Propionate
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Property Value Units Source
Molecular Weight 158.24 g/mol [1103114]
Melting Point -57.5 °C [1][5]
Boiling Point (at 760

186.0 - 190.0 °C [1]
mmHgQ)
Boiling Point (at 10

73.0 - 74.0 °C [1][5]
mmHgQ)
Density (at 20 °C) 0.870 g/mL [1]
Density (at 25 °C) 0.871 g/mL [11[5]

Experimental Protocols

While specific experimental protocols for the determination of all thermochemical data for hexyl

propionate are not readily available in the public domain, this section details the generalized

and widely accepted methodologies for measuring the key thermochemical properties of

organic esters.

Determination of Enthalpy of Formation by Combustion

Calorimetry

The standard enthalpy of formation of an organic compound like hexyl propionate can be

determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

o Sample Preparation: A precisely weighed sample of high-purity hexyl propionate (typically

0.5- 1.0 g) is placed in a crucible within a high-pressure stainless-steel vessel, the "bomb." A

known amount of a combustion aid, such as benzoic acid, may be added to ensure complete

combustion.

o Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately

30 atm. It is then submerged in a known volume of water in a well-insulated calorimeter. The

temperature of the water is monitored with a high-precision thermometer.
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o Combustion: The sample is ignited electrically via a fuse wire. The complete combustion of
the ester results in the formation of carbon dioxide and water, releasing heat that is absorbed
by the bomb and the surrounding water, causing a temperature rise.

o Temperature Measurement: The temperature of the water is recorded at regular intervals
before, during, and after combustion until a steady final temperature is reached.

o Calculation: The heat of combustion is calculated from the observed temperature rise and
the heat capacity of the calorimeter system (determined by combusting a standard
substance with a known heat of combustion, such as benzoic acid). Corrections are made
for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of
combustion of the fuse wire.

» Enthalpy of Formation Calculation: The standard enthalpy of formation of hexyl propionate
is then calculated from its standard enthalpy of combustion using Hess's Law, along with the
known standard enthalpies of formation of CO2 and Hz0.

Measurement of Heat Capacity and Enthalpy of Fusion
by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for measuring the heat capacity and
the enthalpy of phase transitions like fusion.

e Sample Preparation: A small, accurately weighed sample of hexyl propionate (typically 5-10
mgq) is hermetically sealed in an aluminum pan. An identical empty pan is used as a
reference.

 Instrument Setup: The sample and reference pans are placed in the DSC cell. The
instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a
specified temperature range that encompasses the melting point. An inert atmosphere (e.g.,
nitrogen) is maintained in the cell.

o Data Acquisition: The DSC instrument measures the difference in heat flow required to
maintain the sample and reference pans at the same temperature as the temperature is
ramped up.
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o Heat Capacity Determination: In the regions of the thermogram where no phase transitions
occur, the difference in heat flow is directly proportional to the heat capacity of the sample.

» Enthalpy of Fusion Determination: As the sample melts, it absorbs a significant amount of
heat at a constant temperature. This results in a large endothermic peak on the DSC
thermogram. The area under this peak is directly proportional to the enthalpy of fusion. The
instrument's software integrates this peak area to calculate the enthalpy of fusion in Joules
per gram, which is then converted to kJ/mol.

Determination of Enthalpy of Vaporization by Correlation
Gas Chromatography

Correlation gas chromatography is an indirect method to determine the enthalpy of vaporization
for volatile compounds like esters.

o Standard Selection: A series of standard compounds with well-established enthalpies of
vaporization and structures similar to hexyl propionate (e.g., other aliphatic esters) are
selected.

o GC Analysis: A gas chromatograph equipped with a suitable capillary column is used.
Isothermal GC runs are performed at several different temperatures. For each temperature,
a mixture of the standard compounds and hexyl propionate is injected, and their retention
times are recorded.

» Data Analysis: The natural logarithm of the retention time for each compound is plotted
against the reciprocal of the absolute temperature (a van't Hoff type plot).

» Correlation: According to the principles of chromatography, there is a linear relationship
between the natural logarithm of the retention time and the enthalpy of vaporization for a
homologous series of compounds at a given temperature. A calibration curve is generated by
plotting the known enthalpies of vaporization of the standard compounds against a function
of their retention times.

» Enthalpy of Vaporization Calculation: The enthalpy of vaporization of hexyl propionate is
then determined by interpolating its retention time data onto the calibration curve established
by the standard compounds.
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Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination and
analysis of the thermochemical data of a chemical compound.
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Caption: Workflow for the determination of thermochemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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